1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-
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Overview
Description
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is a unique organic compound with the molecular formula C11H10O It is known for its distinctive structure, which includes a fused cyclobutane and indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclobutene derivatives and indene derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Another related compound with additional methyl groups and a hydroxyl group, affecting its chemical properties.
Uniqueness
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is unique due to its specific ring structure and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
31996-70-0 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-one |
InChI |
InChI=1S/C11H10O/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10H,5-6H2 |
InChI Key |
ACKUXWXJAAEYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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